molecular formula C17H25NO3 B14447744 Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate CAS No. 75910-78-0

Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate

Cat. No.: B14447744
CAS No.: 75910-78-0
M. Wt: 291.4 g/mol
InChI Key: IXSONMWUQDCFHR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a hydroxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with 1-propylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group is believed to play a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
  • Ethyl (3-hydroxyphenyl)carbamate

Uniqueness

Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

75910-78-0

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate

InChI

InChI=1S/C17H25NO3/c1-3-10-18-11-6-9-17(13-18,16(20)21-4-2)14-7-5-8-15(19)12-14/h5,7-8,12,19H,3-4,6,9-11,13H2,1-2H3

InChI Key

IXSONMWUQDCFHR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)(C2=CC(=CC=C2)O)C(=O)OCC

Origin of Product

United States

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